molecular formula C16H20N2O3 B7493751 N-(2-oxo-2-pyrrolidin-1-ylethyl)-3,4-dihydro-2H-chromene-3-carboxamide

N-(2-oxo-2-pyrrolidin-1-ylethyl)-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No. B7493751
M. Wt: 288.34 g/mol
InChI Key: XWBYVWPRBPTGFS-UHFFFAOYSA-N
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Description

N-(2-oxo-2-pyrrolidin-1-ylethyl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as CERC-501, is a small molecule drug candidate that is currently being developed for the treatment of neuropsychiatric disorders. This compound has been shown to have potential therapeutic effects on a variety of conditions, including anxiety, depression, and substance abuse disorders.

Mechanism of Action

The exact mechanism of action of N-(2-oxo-2-pyrrolidin-1-ylethyl)-3,4-dihydro-2H-chromene-3-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the kappa opioid receptor (KOR). The KOR is a G protein-coupled receptor that is involved in the regulation of mood, stress, and addiction. By blocking the activity of the KOR, N-(2-oxo-2-pyrrolidin-1-ylethyl)-3,4-dihydro-2H-chromene-3-carboxamide may modulate these pathways and produce its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-oxo-2-pyrrolidin-1-ylethyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its effects on anxiety, depression, and addiction, N-(2-oxo-2-pyrrolidin-1-ylethyl)-3,4-dihydro-2H-chromene-3-carboxamide has been found to reduce inflammation in a mouse model of sepsis. It has also been shown to increase the release of dopamine in the prefrontal cortex and nucleus accumbens in rats, suggesting a potential role in the treatment of schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-oxo-2-pyrrolidin-1-ylethyl)-3,4-dihydro-2H-chromene-3-carboxamide is its selectivity for the KOR, which may reduce the risk of off-target effects. Additionally, N-(2-oxo-2-pyrrolidin-1-ylethyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, a limitation of N-(2-oxo-2-pyrrolidin-1-ylethyl)-3,4-dihydro-2H-chromene-3-carboxamide is the lack of clinical data on its safety and efficacy in humans.

Future Directions

There are several potential future directions for the development of N-(2-oxo-2-pyrrolidin-1-ylethyl)-3,4-dihydro-2H-chromene-3-carboxamide. One area of interest is the treatment of post-traumatic stress disorder (PTSD), as the KOR has been implicated in the development of PTSD symptoms. Another potential application is the treatment of chronic pain, as the KOR is involved in pain processing. Additionally, further studies are needed to determine the safety and efficacy of N-(2-oxo-2-pyrrolidin-1-ylethyl)-3,4-dihydro-2H-chromene-3-carboxamide in humans, and to identify any potential drug-drug interactions or adverse effects.
In conclusion, N-(2-oxo-2-pyrrolidin-1-ylethyl)-3,4-dihydro-2H-chromene-3-carboxamide is a promising small molecule drug candidate that has potential therapeutic effects on a variety of neuropsychiatric disorders. Its selectivity for the KOR and favorable pharmacokinetic profile make it an attractive target for further research and development. However, more studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(2-oxo-2-pyrrolidin-1-ylethyl)-3,4-dihydro-2H-chromene-3-carboxamide involves the reaction of 3,4-dihydro-2H-chromene-3-carboxylic acid with N-(2-aminoethyl)pyrrolidine in the presence of a coupling agent. The resulting product is then subjected to a series of purification steps to obtain the final compound. This synthesis method has been described in detail in a patent application filed by Cerecor Inc., the company that is developing N-(2-oxo-2-pyrrolidin-1-ylethyl)-3,4-dihydro-2H-chromene-3-carboxamide.

Scientific Research Applications

N-(2-oxo-2-pyrrolidin-1-ylethyl)-3,4-dihydro-2H-chromene-3-carboxamide has been studied extensively in preclinical models of neuropsychiatric disorders. In a rat model of anxiety, N-(2-oxo-2-pyrrolidin-1-ylethyl)-3,4-dihydro-2H-chromene-3-carboxamide was found to reduce anxiety-like behavior in a dose-dependent manner. In a mouse model of depression, N-(2-oxo-2-pyrrolidin-1-ylethyl)-3,4-dihydro-2H-chromene-3-carboxamide was shown to have antidepressant-like effects. In a rat model of cocaine addiction, N-(2-oxo-2-pyrrolidin-1-ylethyl)-3,4-dihydro-2H-chromene-3-carboxamide was found to reduce cocaine self-administration and reinstatement of drug-seeking behavior.

properties

IUPAC Name

N-(2-oxo-2-pyrrolidin-1-ylethyl)-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-15(18-7-3-4-8-18)10-17-16(20)13-9-12-5-1-2-6-14(12)21-11-13/h1-2,5-6,13H,3-4,7-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBYVWPRBPTGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CNC(=O)C2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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